molecular formula C14H22N2 B1317804 N~1~-cyclohexyl-N~1~-ethyl-1,2-benzenediamine CAS No. 953755-69-6

N~1~-cyclohexyl-N~1~-ethyl-1,2-benzenediamine

Cat. No. B1317804
CAS RN: 953755-69-6
M. Wt: 218.34 g/mol
InChI Key: XHINSVQNNRWSRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with cyclohexane derivatives . The Williamson ether synthesis, in which an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction, is a commonly used method for preparing ethers .

Scientific Research Applications

Reductions with Lithium in Amines and Ethylenediamine

This research discusses reductions of various compounds with lithium and ethylenediamine, using low molecular weight amines as solvents. The study includes the application of these reactions to the debenzylation of N-benzylamide and lactams, resistant to hydrogenolysis with hydrogen and a catalyst (Garst et al., 2000).

Electrode Surface Derivatization with N,N,N′,N′-tetraalkyl-1,4-benzenediamine Derivatives

This study focuses on the derivatization of electrode surfaces using derivatives of N,N,N′,N′-tetraalkyl-1,4-benzenediamine. It explores the application of these derivatives in modifying electrode surfaces for redox behavior consistent with surface-bound N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives (Buchanan et al., 1983).

SNAr Reaction with Diamines under High Pressure

The study examines the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with various diamines under high pressure, including ethylenediamine. It highlights the formation of cyclization products and the impact of different diamines on the reaction outcomes (Ibata et al., 1995).

Synthesis of Host Molecules for Channel Inclusion Compounds

This research involved the synthesis of host molecules, such as 1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl), which form channel inclusion compounds. The study delves into the crystalline structure and the inclusion properties of these compounds (Sheynin et al., 2006).

Synthesis and Photophysical Properties of Schiff Bases for Cu2+ Detection

This paper discusses the synthesis of water-soluble Schiff bases derived from different diamines, including 1,2-ethylenediamine and 1,2-cyclohexanediamine. The study explores the application of these bases as fluorescence sensors for detecting Cu2+ in water and living cells (Zhou et al., 2012).

properties

IUPAC Name

2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15/h6-7,10-12H,2-5,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINSVQNNRWSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

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